molecular formula C16H15N3O B15065700 2-((2,3-Dimethylphenyl)amino)quinazolin-4(1H)-one CAS No. 61741-41-1

2-((2,3-Dimethylphenyl)amino)quinazolin-4(1H)-one

Cat. No.: B15065700
CAS No.: 61741-41-1
M. Wt: 265.31 g/mol
InChI Key: WOYVZDSPEFVJNR-UHFFFAOYSA-N
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Description

2-((2,3-Dimethylphenyl)amino)quinazolin-4(1H)-one is a chemical compound for research use, provided for use in laboratory studies. This product is not intended for human or veterinary diagnostic or therapeutic uses. The quinazolin-4-one scaffold is recognized in medicinal chemistry as a privileged structure with a broad spectrum of biological activities . This class of compounds is a key structural component in several approved pharmaceuticals and is the subject of ongoing research for developing new therapeutic agents . Derivatives of quinazolin-4-one are frequently investigated for their potential as antimicrobial agents, particularly against Gram-positive bacterial strains, and as inhibitors of bacterial enzymes like gyrase and topoisomerase IV, which are also targets for fluoroquinolone antibiotics . Furthermore, the quinazolinone core is a significant pharmacophore in anticancer research. It serves as a basis for designing molecules that target critical enzymes, such as phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs), making it a versatile scaffold for developing dual-target inhibitors . The specific substitution pattern of this compound, featuring a 2,3-dimethylphenylamino group at the 2-position, offers a distinct chemical entity for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its potential biological activities and mechanisms of action, contributing to the advancement of new chemical probes and therapeutic candidates.

Properties

CAS No.

61741-41-1

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

2-(2,3-dimethylanilino)-3H-quinazolin-4-one

InChI

InChI=1S/C16H15N3O/c1-10-6-5-9-13(11(10)2)17-16-18-14-8-4-3-7-12(14)15(20)19-16/h3-9H,1-2H3,(H2,17,18,19,20)

InChI Key

WOYVZDSPEFVJNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC3=CC=CC=C3C(=O)N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dimethylphenyl)amino)quinazolin-4(1H)-one typically involves the reaction of 2,3-dimethylaniline with anthranilic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the quinazolinone ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of 2-((2,3-Dimethylphenyl)amino)quinazolin-4(1H)-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Copper-Catalyzed Cascade Reactions

A one-pot copper-catalyzed method enables the synthesis of 3-alkylated/arylated quinazolin-4-ones. For 2-((2,3-dimethylphenyl)amino)quinazolin-4(1H)-one , this involves:

  • Reactants : Ethyl 2-isocyanobenzoate (1a ) and 2,3-dimethylphenylamine.

  • Conditions : Cu(OAc)₂·H₂O (5 mol%), Et₃N (2 equiv), microwave irradiation (150°C, 20 min).

  • Mechanism : Sequential isocyanide insertion and C–N coupling, followed by cyclization .

  • Yield : Comparable to structurally similar derivatives (e.g., 4h achieved 57% yield) .

Base-Promoted SNAr and Cyclization

A transition-metal-free approach utilizes SNAr reactions:

  • Reactants : ortho-Fluoro-N-methylbenzamide and 2,3-dimethylphenylamine.

  • Conditions : Cs₂CO₃ (2.5 equiv) in DMSO at 135°C for 24 h.

  • Mechanism : Fluoride displacement by the amine, followed by cyclization to form the quinazolinone core .

  • Yield : Up to 70% for analogous 2-phenyl derivatives .

Condensation with Isatoic Anhydride

Isatoic anhydride serves as a precursor for constructing the quinazolinone scaffold:

  • Reactants : Isatoic anhydride and 2,3-dimethylphenylhydrazine.

  • Conditions : Aqueous ethanol at 80°C, followed by cyclization with SDS surfactant .

  • Mechanism : Hydrazide intermediate formation, subsequent cyclization with aldehydes .

Alkylation/Arylation at N-3

The N-3 position of the quinazolinone ring undergoes alkylation or arylation:

  • Example : Reaction with chloroacetyl chloride in DMF forms 3-chloroacetamide derivatives, enabling further functionalization (e.g., coupling with heterocycles) .

  • Conditions : Room temperature, 2–4 h.

Key Reaction Data

Reaction TypeReagents/ConditionsYieldReference
Copper-catalyzed annulationCu(OAc)₂·H₂O, Et₃N, microwave (150°C)57%
SNAr cyclizationCs₂CO₃, DMSO, 135°C70%
Hydrazide condensationSDS, H₂O/EtOH, 80°C60–75%

Structural Characterization

  • ¹H NMR : Aromatic protons appear as doublets at δ 8.3–7.5 ppm, with NH signals near δ 8.5–9.2 ppm .

  • 13C NMR : Carbonyl (C=O) resonance at δ 161–163 ppm, aromatic carbons at δ 120–150 ppm .

  • HRMS : Molecular ion [M+H]⁺ matches theoretical m/z within 2 ppm error .

Stability and Compatibility

  • Solubility : Poor in water; soluble in DMSO, DMF, and chlorinated solvents.

  • Thermal Stability : Decomposes above 200°C .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its biological activities, the compound is being explored for its potential therapeutic applications in treating various diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-((2,3-Dimethylphenyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name/Structure Substituents Molecular Formula Molar Mass (g/mol) Key Features
2-((2,3-Dimethylphenyl)amino)quinazolin-4(1H)-one (Target) 2,3-Dimethylphenylamino at C2 C₁₆H₁₅N₃O 265.3 Amino linker enhances polarity
1-(2,3-Dimethylphenyl)quinazolin-4(1H)-one 2,3-Dimethylphenyl at C3 (direct attachment) C₁₆H₁₄N₂O 250.3 Lipophilic, lacks amino group
2-(4-Methylphenyl)-2,3-dihydroquinazolin-4(1H)-one 4-Methylphenyl at C2 (dihydro form) C₁₅H₁₄N₂O 238.3 Cathepsin B inhibition (IC₅₀: 12 µM)
2-Phenyl-2,3-dihydroquinazolin-4(1H)-one Phenyl at C2 (dihydro form) C₁₄H₁₂N₂O 224.3 Baseline structure for SAR studies
2-Chloro-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one Chloro at C2, 2,3-dimethylphenyl at C3 C₁₆H₁₃ClN₂O 284.7 Anti-leishmanial potential

Anti-Leishmanial Activity

  • 2-(3-Fluorophenyl)-3-propargyl-2,3-dihydroquinazolin-4(1H)-one: Exhibited anti-leishmanial activity with IC₅₀ values <10 µM against Leishmania donovani promastigotes. The propargyl group enhances membrane permeability .
  • N²,N⁴-Disubstituted Quinazoline-2,4-diamines: Demonstrated IC₅₀ values as low as 0.5 µM, highlighting the importance of diamino substitutions .
  • 2-(Triazolylmethylthio) Derivatives : Synthesized via Cu-catalyzed click chemistry, these compounds showed moderate activity (IC₅₀: 15–25 µM) .

Enzyme Inhibition

  • 2-(4-Methylphenyl)-2,3-dihydroquinazolin-4(1H)-one : Potent inhibitor of cathepsin B (IC₅₀: 12 µM) and cathepsin H (IC₅₀: 18 µM). Electron-donating methyl groups enhance binding .
  • Halogen-Substituted Analogs : 2-(4-Fluorophenyl) and 2-(4-chlorophenyl) derivatives showed reduced cathepsin H inhibition (IC₅₀ >50 µM), suggesting steric hindrance from halogens .

Analgesic Activity

  • 3-Amino-2-benzylamino-substituted Quinazolin-4(3H)-ones: Displayed significant analgesic effects (ED₅₀: 25–40 mg/kg) in rodent models, comparable to paracetamol. Benzylamino groups at C3 improved CNS penetration .

Structure-Activity Relationships (SAR)

  • Position 2 Substitutions: Amino-linked aryl groups (e.g., 2,3-dimethylphenylamino) improve solubility and target engagement compared to direct aryl attachments .
  • Dihydro vs. Aromatic Forms: Dihydroquinazolinones (e.g., 2,3-dihydro-2-phenyl derivatives) exhibit conformational flexibility, enhancing enzyme inhibition .
  • Electron-Withdrawing Groups : Fluorine or chlorine at C2 increases metabolic stability but may reduce enzyme affinity .

Biological Activity

2-((2,3-Dimethylphenyl)amino)quinazolin-4(1H)-one is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on various studies.

Synthesis and Structure

The synthesis of 2-((2,3-dimethylphenyl)amino)quinazolin-4(1H)-one typically involves the condensation of 2,3-dimethyl aniline with appropriate quinazoline derivatives. The compound's structural integrity is crucial for its biological activity, as modifications can significantly influence efficacy.

Biological Activity Overview

The biological activities of this compound are broad, encompassing antimicrobial, anticancer, and neuropharmacological effects.

Antimicrobial Activity

Research indicates that 2-((2,3-dimethylphenyl)amino)quinazolin-4(1H)-one exhibits notable antimicrobial properties. A study by Rajasekaran et al. demonstrated that derivatives of quinazolinone showed a spectrum of activity against both gram-positive and gram-negative bacteria as well as fungi. Specifically, compounds with electron-donating groups on the phenyl ring displayed enhanced antibacterial profiles, with significant susceptibility observed in gram-positive strains .

CompoundActivity TypeGram PositiveGram NegativeFungi
2-((2,3-Dimethylphenyl)amino)quinazolin-4(1H)-oneAntimicrobialYesYesYes

Anticancer Potential

The compound has also been evaluated for anticancer activity. Quinazolinone derivatives have shown promise as inhibitors of various cancer cell lines. For instance, a series of phenylamino quinazolinones were synthesized and assessed for their ability to inhibit tyrosinase, an enzyme linked to melanoma progression. The structure-activity relationship studies revealed that specific substitutions at the 3 and 4 positions of the quinazoline ring enhance inhibitory activity .

Neuropharmacological Effects

In the realm of neuropharmacology, certain derivatives have been identified as potential anticonvulsants. A study highlighted that compounds related to 2-((2,3-Dimethylphenyl)amino)quinazolin-4(1H)-one significantly reduced seizure durations in animal models . This suggests potential applications in treating epilepsy and other seizure disorders.

Case Studies

  • Antimicrobial Efficacy : A comprehensive study tested various quinazolinone derivatives against multiple microbial strains. The results indicated that the presence of specific substituents on the phenyl ring could enhance antibacterial activity significantly.
  • Tyrosinase Inhibition : In vitro assays demonstrated that certain derivatives of quinazolinone effectively inhibited tyrosinase activity with IC50 values comparable to established inhibitors like kojic acid . This positions them as candidates for further development in melanoma treatment.

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of substituents on the quinazoline ring. Modifications at the 3 and 4 positions often lead to enhanced biological activity. For example:

  • Electron-donating groups : Increase antimicrobial potency.
  • Hydroxyl groups : Improve solubility and biological availability.

Q & A

Q. What are the standard protocols for synthesizing 2-((2,3-Dimethylphenyl)amino)quinazolin-4(1H)-one and its derivatives?

Answer: The synthesis typically involves cyclocondensation of substituted anilines with anthranilic acid derivatives. A common method uses anthranilic acid, substituted primary amines (e.g., 2,3-dimethylaniline), and acetic anhydride or benzoyl chloride under reflux conditions. For example:

Reagents : Anthranilic acid reacts with 2,3-dimethylaniline in acetic anhydride to form the quinazolinone core via cyclization .

Purification : Crude products are recrystallized from ethanol or methanol.

Characterization : Melting points, IR (for carbonyl and N-H stretches), 1H NMR^1 \text{H NMR} (to confirm substituent positions), and mass spectrometry are used for structural validation .

Q. How are quinazolinone derivatives characterized structurally in academic research?

Answer: A multi-technique approach ensures accurate structural elucidation:

  • Spectroscopy :
    • IR : Confirms the presence of carbonyl (1650–1680 cm1^{-1}) and N-H (3100–3200 cm1^{-1}) groups .
    • NMR : 1H NMR^1 \text{H NMR} identifies substituent positions (e.g., aromatic protons, methyl groups) and hydrogen bonding patterns. 13C NMR^{13} \text{C NMR} verifies the quinazolinone backbone .
  • X-ray Crystallography : Resolves conformational details (e.g., skew-boat conformation of the pyrimidine ring, dihedral angles between aromatic rings) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields for quinazolinone derivatives under varying catalytic conditions?

Answer: Yield optimization often depends on catalyst selection and solvent systems:

  • Ionic Liquids : Reactions in ionic liquids (e.g., [BMIM]BF4_4) enhance yields (up to 90%) by stabilizing intermediates and reducing side reactions .
  • Heterogeneous Catalysts : MgFe2_2O4_4@SiO2_2 nanoparticles improve efficiency via high surface area and recyclability, achieving 86–90% yields for derivatives like 2-(2-hydroxynaphthyl)-dihydroquinazolin-4(1H)-one .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor cyclization, while ethanol/water mixtures simplify purification .

Comparative Efficiency Table:

Catalyst/SystemYield Range (%)Key Advantage
Ionic Liquids85–90Recyclable, low side reactions
MgFe2_2O4_4@SiO2_280–90High thermal stability
Conventional (Ac2_2O)70–85Simplicity, low cost

Q. How can researchers resolve discrepancies in reported biological activities of quinazolinone derivatives with similar substituents?

Answer: Contradictions often arise from substituent positioning and assay conditions:

  • Substituent Analysis :
    • Electron-Withdrawing Groups (e.g., -NO2_2): Derivatives like 2-((3-Nitrophenyl)amino)quinazolin-4(1H)-one may show enhanced antimicrobial activity due to increased electrophilicity .
    • Steric Effects : Bulky groups (e.g., 2,3-dimethylphenyl) can hinder target binding, reducing efficacy .
  • Assay Standardization :
    • Use consistent cell lines (e.g., Mycobacterium tuberculosis H37Rv for antitubercular studies) .
    • Control solvent concentrations (e.g., DMSO ≤1% to avoid cytotoxicity) .

Case Study :
A derivative with a 4-fluorophenyl group showed variable antibacterial activity (MIC = 8–32 µg/mL) across studies. This was attributed to differences in bacterial membrane permeability assays .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of 2-((2,3-Dimethylphenyl)amino)quinazolin-4(1H)-one?

Answer:

  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., with kinase targets) to assess binding stability .
  • ADMET Prediction : Tools like SwissADME or PreADMET estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions based on logP and polar surface area .
  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like EGFR or DHFR, guiding structural modifications .

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